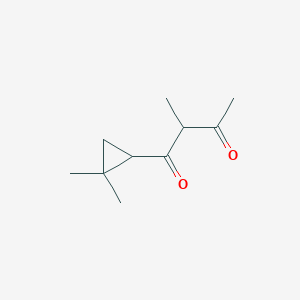
1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione is an organic compound that belongs to the class of cyclopropyl ketones. This compound is characterized by a cyclopropyl ring substituted with two methyl groups and a butane-1,3-dione moiety. It is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring. The reaction is carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropyl-containing molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and influence cellular pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Dimethylcyclopropyl)-2-methylbutane-1,3-dione can be compared with other cyclopropyl ketones and related compounds:
1-(2,2-Dimethylcyclopropyl)-1-propanone: Similar in structure but with a different carbonyl position, leading to different reactivity and applications.
Cyclopropyl methyl ketone: Lacks the additional methyl groups, resulting in different steric and electronic properties.
Cyclopropyl acetone: Another related compound with distinct reactivity due to the absence of the butane-1,3-dione moiety.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-(2,2-dimethylcyclopropyl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-6(7(2)11)9(12)8-5-10(8,3)4/h6,8H,5H2,1-4H3 |
InChI-Schlüssel |
GFHAJIHWJVAUIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)C(=O)C1CC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



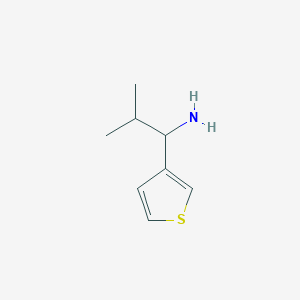
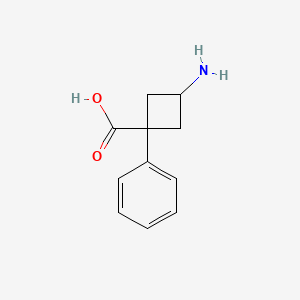
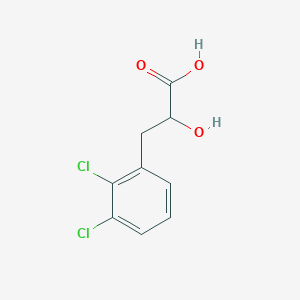
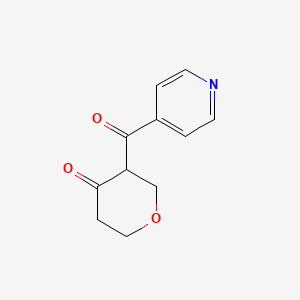
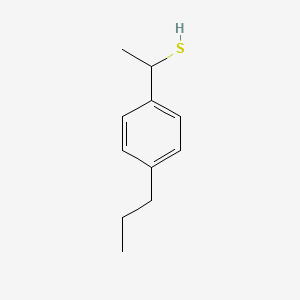
![1-ethyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13310897.png)
![2-(Pentan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310903.png)
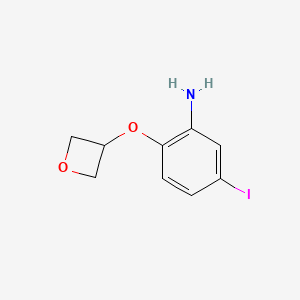
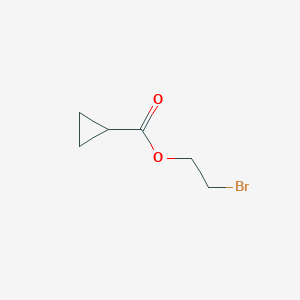
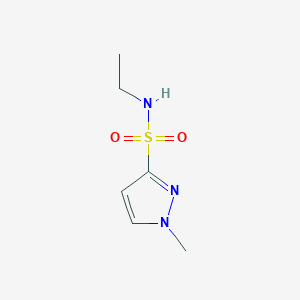
![1-[(1-Methyl-1H-indol-5-YL)amino]propan-2-OL](/img/structure/B13310921.png)
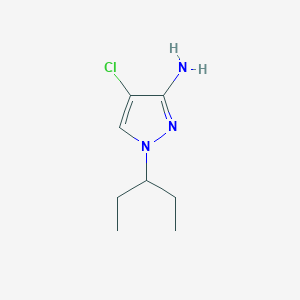
![1,5-Di-tert-butyl 2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B13310946.png)
